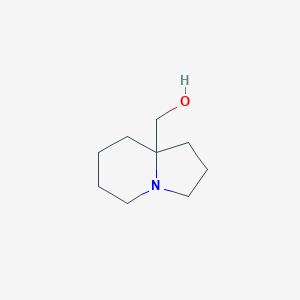(hexahydroindolizin-8a(1H)-yl)methanol
CAS No.: 1788874-18-9
Cat. No.: VC2960282
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1788874-18-9 |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | 2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanol |
| Standard InChI | InChI=1S/C9H17NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h11H,1-8H2 |
| Standard InChI Key | USIZGVKOXLXUNM-UHFFFAOYSA-N |
| SMILES | C1CCN2CCCC2(C1)CO |
| Canonical SMILES | C1CCN2CCCC2(C1)CO |
Introduction
Chemical Identity and Basic Properties
(Hexahydroindolizin-8a(1H)-yl)methanol (CAS: 1788874-18-9) belongs to the class of aliphatic heterocycles, specifically indolizidine derivatives. This compound features a fully saturated indolizidine core structure with a hydroxymethyl group attached at the 8a position. The molecular structure creates a stereogenic center at the 8a position, which has significant implications for its chemical behavior and potential biological activities.
Table 1: Physicochemical Properties of (Hexahydroindolizin-8a(1H)-yl)methanol
The indolizidine skeleton consists of a 5,6-fused bicyclic system with a nitrogen atom at the bridgehead position. This structural motif is found in numerous natural products, particularly in amphibian alkaloids, and has garnered significant attention due to the diverse biological activities associated with compounds containing this scaffold.
Structural Features and Stereochemistry
The structure of (hexahydroindolizin-8a(1H)-yl)methanol incorporates a critical stereogenic center at the 8a position where the hydroxymethyl group is attached. The stereochemistry at this position can significantly influence the compound's physical properties, reactivity, and potential biological activity.
X-ray diffraction analysis has been employed as a definitive method for establishing the relative configuration of structurally similar indolizidine derivatives. For instance, research has revealed the cis relationship between specific protons in related indolizidine structures, providing important stereochemical insights applicable to our target compound .
The stereochemical complexity of indolizidine structures like (hexahydroindolizin-8a(1H)-yl)methanol presents both challenges and opportunities in synthetic chemistry and medicinal applications. The precise control of stereochemistry is critical when developing synthetic routes to these compounds, as different stereoisomers can exhibit markedly different biological properties.
A notable synthetic approach reported for related compounds involves ring-closing metathesis (RCM) performed with a mixture of diastereomers in the presence of 5% molar second-generation Grubbs catalyst (G-II) in CH2Cl2 at reflux temperature. This method delivered the expected indolizidinone in 92% yield . The resulting mixture of diastereomers was separated after desilylation, allowing isolation of specific stereoisomers.
The desilylation process typically employs reagents such as Et3N·3HF in THF, followed by purification through column chromatography on silica gel. This approach enables the separation of diastereomers, with yields often in the range of 34-42% for individual isomers .
Stereochemistry and Structure-Activity Relationships
The stereochemistry of indolizidine compounds, including (hexahydroindolizin-8a(1H)-yl)methanol, can profoundly influence their physical properties and biological activities. Research on related compounds has demonstrated that stereochemical configuration can be determinative for biological effectiveness.
Table 3: Impact of Stereochemistry on Biological Activity in Related Compounds
A particularly striking example comes from studies on 6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one enantiomers, where only the (R)-enantiomer exhibited appreciable cytotoxicity against the HCT-116 colon cancer cell line, with an IC50 value of 0.2 µM . The corresponding (S)-enantiomer showed negligible activity, underscoring the critical nature of stereochemical configuration in determining biological effectiveness.
Similarly, research on alkaloid 205B has shown that specific stereoisomers possess notable bioactivity in selectively inhibiting α7-nicotinic receptors . This stereoselective biological activity highlights the importance of developing stereocontrolled synthesis methods for indolizidine derivatives, including (hexahydroindolizin-8a(1H)-yl)methanol.
Analytical Characterization Techniques
The characterization of (hexahydroindolizin-8a(1H)-yl)methanol and related indolizidine compounds typically involves a combination of spectroscopic and analytical techniques. These methods are essential for confirming structural identity, assessing purity, and determining stereochemical configuration.
Table 4: Analytical Techniques for Characterization of Indolizidine Compounds
Two-dimensional NMR experiments, particularly COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), have proven invaluable for establishing the connectivity and relative stereochemistry of indolizidine derivatives. For instance, NOESY experiments have successfully revealed the spatial relationships between key protons, enabling the assignment of relative stereochemistry at critical positions .
X-ray diffraction analysis provides definitive structural information and has been successfully employed to establish the relative configuration of certain indolizidine alcohols, revealing specific stereochemical relationships such as the cis orientation between particular protons .
Structurally Related Compounds
Several compounds structurally related to (hexahydroindolizin-8a(1H)-yl)methanol have been documented in the chemical literature. These analogs provide valuable context for understanding the chemical behavior and potential applications of our target compound.
Table 5: Structurally Related Compounds
(Hexahydro-1H-pyrrolizin-1-yl)methanol represents a closely related structural analog, differing primarily in the ring fusion pattern (5,5-fused in pyrrolizidines versus 5,6-fused in indolizidines) . This structural difference could potentially influence the conformational properties and reactivity of these compounds, making comparative studies valuable for understanding structure-function relationships.
More complex indolizidine derivatives, such as those described in the synthesis of alkaloid 205B, incorporate additional functionality onto the basic indolizidine framework . These compounds demonstrate the versatility of the indolizidine scaffold as a platform for the development of structurally diverse and functionally rich molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume